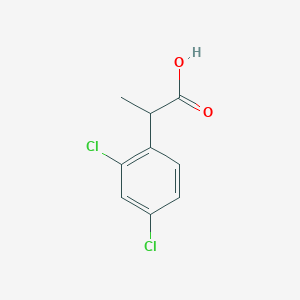

2-(2,4-Dichlorophenyl)propanoic acid

Description

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)propanoic acid |

InChI |

InChI=1S/C9H8Cl2O2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13) |

InChI Key |

SPECGAQNAZRCGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(2,4-Dichlorophenyl)propanoic Acid (CAS 55144-92-8)

- Structural Difference: The propanoic acid chain is attached at the 3-position of the phenyl ring instead of the 2-position.

- The 3-substituted derivative exhibits weaker hydrogen-bonding capacity in crystalline phases, as observed in quasiracemate studies .

- Applications: Used in crystallography to study enantiomer packing but lacks reported herbicidal activity compared to phenoxy analogues .

2-(4-Chlorophenyl)propanoic Acid (CAS 105879-62-7)

- Structural Difference : Contains a single chlorine substituent at the 4-position of the phenyl ring.

- Impact : Reduced halogenation decreases lipophilicity (logP ≈ 2.5 vs. 3.2 for the dichloro analogue) and may lower toxicity.

- Applications: Intermediate in NSAID synthesis (e.g., fenoprofen derivatives) due to its simpler substitution pattern .

Dichlorprop (CAS 120-36-5)

- Structural Difference: Contains a phenoxy group instead of a phenyl group (i.e., 2-(2,4-dichlorophenoxy)propanoic acid).

- Impact : The oxygen atom increases polarity, enhancing herbicidal activity by facilitating auxin mimicry in plants.

- Applications : Widely used as a post-emergence herbicide but restricted in the EU due to groundwater contamination risks .

2-(2-Chloro-4-nitrophenyl)propanoic Acid

- Structural Difference : Substitutes the 4-chloro group with a nitro group .

- Impact : The nitro group’s strong electron-withdrawing effect increases acidity (pKa ≈ 1.8) and reactivity in electrophilic substitutions.

- Applications: Explored in polymer chemistry as a monomer for UV-stable materials .

Comparative Data Table

Key Research Findings

Bioactivity: this compound derivatives (e.g., amides) show inhibitory activity against bacterial enzymes, as seen in pseudomonal studies .

Toxicity: Phenoxy analogues like Dichlorprop exhibit higher environmental persistence and toxicity (LD₅₀ ≈ 500 mg/kg in rats) compared to phenyl-substituted variants .

Stereochemical Effects: Enantiomers of this compound form distinct crystal lattices, influencing solubility and bioavailability .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(2,4-Dichlorophenyl)propanoic acid in the laboratory?

- Methodological Answer :

- PPE Requirements : Wear acid-resistant gloves, indirect-vent goggles, and lab coats to prevent skin/eye contact. Contaminated clothing must be laundered by trained personnel to avoid secondary exposure .

- Storage : Store in tightly sealed containers in a cool, ventilated area, away from oxidizers (e.g., peroxides, chlorates) and metals in moist conditions .

- Decontamination : Use emergency showers/eye wash stations immediately upon exposure. Contaminated surfaces should be cleaned with appropriate solvents and disposed of as hazardous waste .

Q. How can researchers monitor occupational exposure to this compound?

- Methodological Answer :

- Conduct regular air sampling in work areas and compare against general safety thresholds (no specific occupational limits exist). Monitor skin absorption via periodic medical exams, focusing on liver/kidney function due to potential systemic toxicity .

- Legal rights under OSHA 29 CFR 1910.1020 allow access to exposure records, which should be reviewed during health evaluations .

Q. What analytical techniques are recommended for identifying this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a polar column (e.g., C18) for separation and quantification. Reference standards (e.g., CAS 25173-21-1) ensure accuracy .

- Spectroscopy : Confirm structure via -NMR (δ 7.3–7.5 ppm for aromatic protons) and IR (broad O-H stretch at ~2500–3000 cm) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Methodological Answer :

- Chiral Catalysis : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation of precursor ketones. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

- Intermediate Purification : Recrystallize intermediates (e.g., 2-[(2,4-dichlorophenyl)thio]propanoic acid) in ethyl acetate/hexane to remove diastereomers before final coupling .

Q. What structural insights can crystallography provide for this compound and its derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve racemates and quasiracemates (e.g., with 2-(2-chloro-4-nitrophenyl)propanoic acid) to study packing motifs and hydrogen-bonding networks. Synchrotron sources improve resolution for heavy atoms (Cl) .

- Thermal Analysis : DSC/TGA can reveal polymorph transitions and decomposition pathways influenced by substituent positions .

Q. What mechanisms drive the microbial degradation of this compound in contaminated environments?

- Methodological Answer :

- Enantioselective Catabolism : Use Sphingopyxis sp. DBS4 to study preferential degradation of (S)-enantiomers via β-oxidation pathways. Monitor metabolites (e.g., dichlorophenol derivatives) via LC-MS/MS .

- Bioremediation : Optimize soil inoculation with DBS4 at pH 7.0 and 30°C, supplemented with NH to enhance degradation rates .

Q. How does this compound interact with biological targets, and what are its toxicological implications?

- Methodological Answer :

- In Vitro Assays : Assess cytotoxicity in HepG2 cells using MTT assays. IC values correlate with ROS generation, measured via fluorogenic probes (e.g., CM-H2DCFDA) .

- Carcinogenicity Screening : Conduct Ames tests for mutagenicity and chronic exposure studies in rodent models, noting hepatic adenomas as potential endpoints .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.